molecular formula C22H19NO2 B145750 Diphenylmethylene-Glycine benzyl ester CAS No. 81477-91-0

Diphenylmethylene-Glycine benzyl ester

Cat. No.: B145750
CAS No.: 81477-91-0
M. Wt: 329.4 g/mol
InChI Key: KFNIDRLZPBRDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(diphenylmethylene) Glycine benzyl ester is an organic compound with the molecular formula C22H19NO2. It is a synthetic intermediate widely used in pharmaceutical synthesis and organic chemistry. The compound is known for its crystalline solid form and is soluble in organic solvents such as chloroform and methanol .

Scientific Research Applications

N-(diphenylmethylene) Glycine benzyl ester is used in various scientific research applications, including:

Safety and Hazards

The safety information for Diphenylmethylene-Glycine benzyl ester includes several hazard statements: H302-H315-H319-H335-H412 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and may be harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Diphenylmethylene-Glycine Benzyl Ester is a glycine derivative . Glycine is the simplest amino acid and plays a crucial role in the human body. It is involved in the production of proteins, DNA, and glutathione, a powerful antioxidant. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Molecular Mechanism

As a synthetic intermediate, it may be used in the synthesis of various pharmaceutical compounds .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable for at least 4 years when stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(diphenylmethylene) Glycine benzyl ester can be synthesized through the reaction of glycine benzyl ester with diphenylmethanone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the glycine benzyl ester, followed by the addition of diphenylmethanone. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of N-(diphenylmethylene) Glycine benzyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethylene) Glycine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethylene) Glycine methyl ester
  • N-(diphenylmethylene) Glycine tert-butyl ester
  • N-(diphenylmethylene) Glycine ethyl ester

Uniqueness

N-(diphenylmethylene) Glycine benzyl ester is unique due to its specific structural features and reactivity. Compared to its methyl, tert-butyl, and ethyl ester counterparts, the benzyl ester exhibits distinct solubility and stability properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

benzyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIDRLZPBRDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472536
Record name Diphenylmethylene-Glycine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81477-91-0
Record name Diphenylmethylene-Glycine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylmethylene-Glycine benzyl ester
Reactant of Route 2
Reactant of Route 2
Diphenylmethylene-Glycine benzyl ester
Reactant of Route 3
Reactant of Route 3
Diphenylmethylene-Glycine benzyl ester
Reactant of Route 4
Reactant of Route 4
Diphenylmethylene-Glycine benzyl ester
Reactant of Route 5
Reactant of Route 5
Diphenylmethylene-Glycine benzyl ester
Reactant of Route 6
Reactant of Route 6
Diphenylmethylene-Glycine benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.